molecular formula C12H10O4S2 B14562944 4-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid CAS No. 61854-95-3

4-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid

Cat. No.: B14562944
CAS No.: 61854-95-3
M. Wt: 282.3 g/mol
InChI Key: ALSYYRXHEMXOHK-UHFFFAOYSA-N
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Description

4-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a benzenesulfonyl group attached to the methyl group at the 4-position of the thiophene ring and a carboxylic acid group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

Types of Reactions: 4-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring is known for its reactivity towards electrophilic substitution reactions due to the electron-rich nature of the sulfur atom .

Common Reagents and Conditions: Common reagents used in the reactions of thiophene derivatives include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 4-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity . These interactions contribute to the compound’s biological activity and therapeutic potential.

Properties

CAS No.

61854-95-3

Molecular Formula

C12H10O4S2

Molecular Weight

282.3 g/mol

IUPAC Name

4-(benzenesulfonylmethyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H10O4S2/c13-12(14)11-6-9(7-17-11)8-18(15,16)10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14)

InChI Key

ALSYYRXHEMXOHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=C2)C(=O)O

Origin of Product

United States

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